molecular formula C8H12N2 B1322304 2-(2-Methylpyridin-4-yl)ethanamine CAS No. 625438-03-1

2-(2-Methylpyridin-4-yl)ethanamine

Cat. No. B1322304
M. Wt: 136.19 g/mol
InChI Key: ITTRLSPJQVRVLV-UHFFFAOYSA-N
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Description

“2-(2-Methylpyridin-4-yl)ethanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by its CAS Number: 625438-03-1 .


Molecular Structure Analysis

The molecular structure of “2-(2-Methylpyridin-4-yl)ethanamine” consists of a pyridine ring attached to an ethanamine group . The pyridine ring is substituted at the 2-position with a methyl group .


Physical And Chemical Properties Analysis

“2-(2-Methylpyridin-4-yl)ethanamine” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 136.2 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Results

The synthesized Schiff bases exhibit promising activities as pancreatic lipase inhibitors, which could be beneficial in treating obesity. They also show good antioxidant and antibacterial properties .

Application in Catalysis

Methods of Application

Results: The hydrolysis process facilitated by 2-(2-Methylpyridin-4-yl)ethanamine results in good to moderate yields of the desired products, which are important intermediates in pharmaceutical synthesis .

Application in Drug Design

Methods of Application

Results: The derivatives show a range of activities, and their potential as therapeutic agents is currently under investigation .

Application in Biochemistry

Results

Application in Material Science

Results

Application in Environmental Science

Results

Application in Molecular Docking

Methods of Application

Results: The docking studies often reveal high binding affinities, suggesting that the compound and its derivatives could be effective in modulating enzyme activity .

Application in Non-Linear Optics

Methods of Application

Results: The materials show promising non-linear optical properties, which could be useful for applications in optical signal processing and other advanced optical technologies .

Application in Antimicrobial Studies

Methods of Application

Results: The compounds demonstrate good antimicrobial activity, indicating their potential as novel antibacterial agents .

Application in Antioxidant Research

Methods of Application

Results: The Schiff bases exhibit good antioxidant activity, with IC50 values comparable to standard antioxidants like Trolox .

Application in Enzyme Inhibition

Methods of Application

Results: The synthesized compounds show promising activity as pancreatic lipase inhibitors, which could lead to the development of new weight management drugs .

Application in Coordination Chemistry

Methods of Application

Results: The coordination compounds exhibit unique properties that can be tailored for specific applications, such as catalysts in organic reactions or as functional materials in electronics .

Application in Agrochemical Synthesis

Methods of Application

Results: The resulting agrochemicals show efficacy in controlling pests and weeds, contributing to increased agricultural productivity .

Application in Material Chemistry

Methods of Application

Results: The modified polymers demonstrate improved characteristics, such as increased strength and resistance to heat, making them suitable for a variety of uses .

Application in Analytical Chemistry

Methods of Application

Results: The use of this compound in analytical methods leads to increased sensitivity and specificity in the measurement of various chemicals .

Application in Nanotechnology

Methods of Application

Results: The synthesized nanoparticles exhibit unique properties, such as high reactivity and surface area, which are exploited in various technological advancements .

Application in Green Chemistry

Methods of Application

Results: The green chemistry applications lead to cleaner production methods and reduced environmental impact .

Application in Photodynamic Therapy

Methods of Application

Results: The studies indicate that these derivatives can be effective in targeting and destroying cancer cells when exposed to light, offering a potential treatment option .

Safety And Hazards

The compound is corrosive and poses a danger upon contact . It can cause severe skin burns and eye damage . Safety measures include wearing protective gloves and eye protection . In case of contact with eyes, rinse cautiously with water and seek medical attention .

properties

IUPAC Name

2-(2-methylpyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-6-8(2-4-9)3-5-10-7/h3,5-6H,2,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTRLSPJQVRVLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylpyridin-4-yl)ethanamine

Synthesis routes and methods

Procedure details

A solution of 2-[2-(2-methyl-pyridin-4-yl)-ethyl]-isoindole-1,3-dione (2.58 g, 9.69 mmol) in 20 mL of ethanol was heated to reflux for 5 hours. The reaction was allowed to cool and stirred overnight. The resulting slurry was filtered and the filtrate was concentrated. The residue was dissolved in ethyl acetate and extracted several times with 10% aqueous hydrogen chloride solution. The aqueous layers were combined and neutralized with sodium carbonate and extracted with a mixture of chloroform and isopropanol (3:1). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to give the tile compound as a clear colorless oil. MS(ES): m/e (EI*) 137.1 [M+H]
Name
2-[2-(2-methyl-pyridin-4-yl)-ethyl]-isoindole-1,3-dione
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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